molecular formula C21H20ClF2N5 B4464329 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-6-chloropyrimidin-2-amine

4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-6-chloropyrimidin-2-amine

Cat. No.: B4464329
M. Wt: 415.9 g/mol
InChI Key: QTJFNRWACKYSAP-UHFFFAOYSA-N
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Description

4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-6-chloropyrimidin-2-amine is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and a chloropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-6-chloropyrimidin-2-amine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 1-bis(4-fluorophenyl)methyl piperazine reacts with halogenated analogues of the second fragments . The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-6-chloropyrimidin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: Commonly with halogenated compounds.

    Oxidation and Reduction: Depending on the functional groups present.

    Hydrolysis: Under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted piperazine derivatives.

Scientific Research Applications

4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-6-chloropyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-6-chloropyrimidin-2-amine involves its interaction with molecular targets such as receptors and enzymes. For instance, it has been shown to act as an inverse agonist at the CB1 receptor, inhibiting adenylate cyclase and activating mitogen-activated protein kinases .

Comparison with Similar Compounds

Similar Compounds

  • 1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203)
  • 1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222)

Uniqueness

4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-6-chloropyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs .

Properties

IUPAC Name

4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-chloropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF2N5/c22-18-13-19(27-21(25)26-18)28-9-11-29(12-10-28)20(14-1-5-16(23)6-2-14)15-3-7-17(24)8-4-15/h1-8,13,20H,9-12H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJFNRWACKYSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC(=N2)N)Cl)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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